molecular formula C16H21N3O2S B5813926 N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

Cat. No.: B5813926
M. Wt: 319.4 g/mol
InChI Key: ZBBDCSMHBLRPOJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has a unique structure that combines a cyclohexyl group, a methoxy-substituted benzimidazole, and a sulfanylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1H-benzimidazole: Shares the benzimidazole core but lacks the sulfanyl and cyclohexyl groups.

    N-cyclohexyl-2-[(1H-benzimidazol-2-yl)sulfanyl]acetamide: Similar structure but without the methoxy group.

Uniqueness

N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is unique due to the presence of the methoxy group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. The combination of the cyclohexyl group and the sulfanylacetamide moiety also contributes to its distinct properties.

Properties

IUPAC Name

N-cyclohexyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-21-12-7-8-13-14(9-12)19-16(18-13)22-10-15(20)17-11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBDCSMHBLRPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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